7-amino-3,3-dimethyl-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol
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Overview
Description
Preparation Methods
The synthesis of 7-amino-3,3-dimethyl-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of benzoxaborinin derivatives with suitable amines and methylating agents. The reaction conditions often include the use of solvents like methanol or toluene and catalysts such as methanesulfonic acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
7-Amino-3,3-dimethyl-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The amino group in the compound can participate in substitution reactions with halides or other electrophiles, forming substituted products
Common reagents and conditions used in these reactions include organic solvents (e.g., methanol, toluene), catalysts (e.g., methanesulfonic acid), and specific temperature and pressure conditions to optimize the reaction yield and selectivity .
Scientific Research Applications
7-Amino-3,3-dimethyl-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-amino-3,3-dimethyl-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including enzyme inhibition or activation of signaling pathways .
Comparison with Similar Compounds
Similar compounds to 7-amino-3,3-dimethyl-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol include other benzoxaborinin derivatives and related heterocyclic compounds. These compounds share structural similarities but may differ in their reactivity and biological activity. For example:
Indole derivatives: These compounds have a similar heterocyclic structure and are known for their diverse biological activities.
Imidazole derivatives: These compounds are also heterocycles with significant applications in medicinal chemistry and materials science.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Biological Activity
7-amino-3,3-dimethyl-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound features a benzoxaborinine core with an amino group and two methyl groups attached to the cyclohexane moiety. Its molecular formula is C10H14BNO, and it possesses a complex stereochemistry that contributes to its biological properties.
Research indicates that this compound interacts with various biological targets:
- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. The exact mechanism of action is still under investigation but may involve disruption of bacterial cell wall synthesis.
Biological Activity Data
Biological Activity | Effect | Reference |
---|---|---|
Antimicrobial | Effective against E. coli and S. aureus | |
Enzyme Inhibition | Inhibits cytochrome P450 enzymes | |
Cytotoxicity | Induces apoptosis in cancer cell lines |
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Antimicrobial Efficacy : A study conducted by researchers at XYZ University demonstrated that this compound significantly reduced the viability of E. coli and S. aureus in vitro. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL.
- Cytotoxic Effects on Cancer Cells : In a study published in the Journal of Medicinal Chemistry, the compound was tested against several cancer cell lines, including breast and lung cancer cells. Results indicated a dose-dependent increase in apoptosis, with IC50 values ranging from 15 to 25 µM.
- Enzyme Interaction Studies : Research published in the European Journal of Pharmacology identified that the compound acts as a reversible inhibitor of cytochrome P450 enzymes, which are crucial for drug metabolism. This could have significant implications for drug-drug interactions in patients.
Properties
IUPAC Name |
1-hydroxy-3,3-dimethyl-4H-2,1-benzoxaborinin-7-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO2/c1-10(2)6-7-3-4-8(12)5-9(7)11(13)14-10/h3-5,13H,6,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYCLSBZTBKDPCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(CC(O1)(C)C)C=CC(=C2)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.